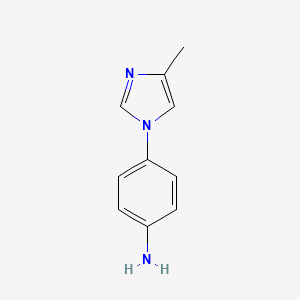

4-(4-Methyl-1h-imidazol-1-yl)benzenamine

Description

Overview of Heterocyclic Aromatic Amines in Chemical Science

Heterocyclic aromatic amines (HAAs) represent a broad and vital class of organic compounds that are integral to numerous areas of chemical science, particularly in medicinal chemistry and materials science. nih.govdntb.gov.ua These molecules are characterized by the presence of at least one heterocyclic ring, which contains atoms of at least two different elements, and an amino group attached to an aromatic system. researchgate.net The incorporation of heteroatoms, most commonly nitrogen, oxygen, or sulfur, into an aromatic ring system imparts unique electronic properties and the capacity for diverse intermolecular interactions.

Nitrogen-containing heterocycles are especially prominent, forming the core scaffolds of a vast array of natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.com Their ability to act as both hydrogen bond donors and acceptors, as well as their potential to coordinate with metal ions, makes them invaluable components in the design of biologically active molecules. researchgate.net In the realm of drug discovery, heterocyclic aromatic amines are considered "privileged structures" due to their proven success in interacting with a wide range of biological targets. researchgate.net

Significance of Imidazole (B134444) and Aniline (B41778) Moieties in Molecular Design

The structure of 4-(4-Methyl-1H-imidazol-1-yl)benzenamine is a composite of two critical pharmacophores: imidazole and aniline. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a multitude of biologically active compounds, including the essential amino acid histidine. nih.govnih.gov Its unique electronic configuration allows it to act as both a proton donor and acceptor, facilitating key roles in enzyme catalysis and receptor binding. nih.gov The imidazole moiety is a common feature in drugs targeting a wide array of conditions, including fungal infections, cancer, and hypertension. researchgate.netnih.gov

Aniline, a simple aromatic amine, serves as a versatile precursor in the synthesis of a vast number of organic compounds, including dyes, polymers, and pharmaceuticals. nih.gov The amino group on the benzene (B151609) ring is a key functional handle that allows for a wide range of chemical transformations, making it a cornerstone in the construction of more complex molecular architectures. The combination of the imidazole and aniline moieties in a single molecule, as seen in this compound, creates a scaffold with significant potential for the development of novel compounds with tailored properties.

Research Trajectories and Scope for this compound

Research involving this compound is predominantly focused on its application as a key intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical sector. Its bifunctional nature, possessing both a nucleophilic amino group and the versatile imidazole ring, makes it an ideal building block for constructing complex molecular frameworks.

A primary research trajectory for this compound is its use in the synthesis of protein kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The structure of this compound provides a scaffold that can be elaborated to create potent and selective kinase inhibitors.

The scope of its application extends to the development of new materials and as a ligand in coordination chemistry. The nitrogen atoms in the imidazole ring can coordinate with metal ions, opening up possibilities for the creation of novel catalysts and functional materials. As synthetic methodologies continue to advance, the utility of this compound as a versatile building block is expected to expand into new areas of chemical research.

Chemical and Physical Properties

A clear identification of this compound is crucial for its application in research and synthesis. The following table summarizes its key chemical and physical properties.

| Property | Value |

| CAS Number | 102791-87-7 |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-(4-Methyl-1H-imidazol-1-yl)aniline |

| Appearance | Light yellow to brownish-grey solid |

| Purity | ≥ 98% (HPLC) chemimpex.com |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves the initial coupling of 4-methylimidazole (B133652) with a suitably substituted nitrobenzene (B124822), followed by the reduction of the nitro group to an amine.

One established method is the reaction of 4-methylimidazole with 4-nitroaniline, which is then followed by the reduction of the nitro functionality. This reduction is often carried out using catalytic hydrogenation with a palladium catalyst in a solvent such as ethanol (B145695) or methanol (B129727). prepchem.com Industrial-scale production may utilize large-scale catalytic hydrogenation processes to obtain the final product.

The characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H stretch of the amine and the characteristic vibrations of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming the structure.

While specific, detailed spectroscopic data for this exact compound is not widely published in publicly accessible literature, data for closely related structures, such as 4-(1H-imidazol-1-yl)benzaldehyde, shows characteristic signals for the imidazole and benzene ring protons and carbons. nih.gov For instance, in the ¹H NMR of a similar compound, the imidazole protons typically appear as distinct singlets or multiplets, while the protons on the benzene ring show characteristic splitting patterns depending on their substitution. nih.gov

Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related 1-phenyl-1H-imidazole derivatives, X-ray diffraction studies have revealed the relative orientation of the imidazole and benzene rings. nih.gov The angle between the mean planes of these two rings can vary depending on the substituents and the crystal packing forces. nih.gov In the case of 4-(1H-imidazol-1-yl)aniline, a closely related compound, a crystal structure has been deposited in the Cambridge Structural Database (CSD refcode MUFCAS), which shows an angle of 31.17° between the imidazole and aniline rings. nih.govnih.gov This deviation from coplanarity is a common feature in such biaryl systems.

Applications in Synthesis

The primary application of this compound in academic and industrial research is as a synthetic intermediate or building block. chemimpex.comossila.com Its structure is particularly well-suited for the synthesis of targeted therapeutic agents, most notably protein kinase inhibitors.

A prominent example of its application is in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. While the specific compound used in the synthesis of Nilotinib is the structurally related 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, the general synthetic strategies highlight the importance of the 4-methyl-1-phenylimidazole aniline scaffold. google.com The synthesis of such inhibitors often involves the coupling of the aniline nitrogen with a pyrimidine (B1678525) or other heterocyclic core, followed by further functionalization. google.com

The versatility of this compound allows for its use in the construction of a variety of other complex molecules. The amino group can be readily transformed into a wide range of other functional groups, such as amides, sulfonamides, or used in N-arylation reactions. The imidazole ring itself can be further functionalized or used as a coordinating ligand for metal catalysts.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUPTRYCQKQLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580985 | |

| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102791-87-7 | |

| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 4 Methyl 1h Imidazol 1 Yl Benzenamine

Established Synthetic Routes to 4-(4-Methyl-1H-imidazol-1-yl)benzenamine

The synthesis of this compound, a significant building block in medicinal chemistry, is commonly achieved through well-established methodologies. These routes often involve the coupling of a substituted imidazole (B134444) with a functionalized benzene (B151609) derivative, followed by transformations to yield the final amine product.

Strategies Involving 4-Methylimidazole (B133652) and Nitroaniline Precursors

A prevalent strategy for the synthesis of this compound involves the reaction between 4-methylimidazole and a p-substituted nitroaniline derivative. This approach typically begins with the nucleophilic substitution of a leaving group on the nitrobenzene (B124822) ring by the nitrogen of 4-methylimidazole. For instance, 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene (B41953) can be reacted with 4-methylimidazole in the presence of a base to form the intermediate, 1-(4-nitrophenyl)-4-methyl-1H-imidazole. The selection of the solvent and base is crucial for optimizing the reaction yield and minimizing side products. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction.

The reaction conditions for this coupling are summarized in the table below:

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Methylimidazole, 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMF | 100-150 | High |

| 4-Methylimidazole, 1-Chloro-4-nitrobenzene | NaH | DMF | Room Temp to 100 | Moderate to High |

Reduction of Nitro Group to Amine Functionality

The subsequent and critical step in this synthetic sequence is the reduction of the nitro group of 1-(4-nitrophenyl)-4-methyl-1H-imidazole to the corresponding amine. This transformation is essential for introducing the benzenamine functionality. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the desired selectivity, scale of the reaction, and cost-effectiveness.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.com This method is generally clean and efficient, affording high yields of the desired amine. prepchem.com Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid. commonorganicchemistry.comscispace.com These classical methods are robust and have been extensively utilized in organic synthesis. For milder conditions, reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst or tin(II) chloride can be effective. commonorganicchemistry.comorientjchem.org The chemoselective reduction of the nitro group in the presence of other potentially reducible functional groups is a key consideration in the selection of the appropriate reducing system. scispace.comorganic-chemistry.org

A summary of common reduction methods is provided below:

| Reducing Agent | Catalyst | Solvent | Reaction Conditions |

| H₂ | Pd/C | Ethanol (B145695), Methanol (B129727) | Room Temperature, Atmospheric Pressure |

| Sn/HCl | - | Ethanol | Reflux |

| Fe/HCl | - | Water/Ethanol | Reflux |

| NaBH₄ | Ni(OAc)₂·4H₂O | Wet CH₃CN | Room Temperature |

Utilization of Transition Metal Catalysis in C-N Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the formation of the C-N bond between the imidazole and benzene rings. The Ullmann condensation, a copper-catalyzed reaction, is a classic example of such a transformation. wikipedia.orgorganic-chemistry.org In this reaction, an aryl halide (e.g., 4-iodoaniline (B139537) or 4-bromoaniline) is coupled with 4-methylimidazole in the presence of a copper catalyst, often with a ligand and a base. researchgate.net While traditional Ullmann conditions often require harsh reaction conditions, modern modifications have been developed that proceed under milder temperatures with improved yields. wikipedia.org

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as a highly efficient method for this transformation. rsc.orgrsc.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an amine. In the context of synthesizing this compound, this could involve the coupling of 4-bromoaniline (B143363) or 4-iodoaniline with 4-methylimidazole. The choice of ligand is critical for the success of these reactions and can significantly influence the reaction rate and yield.

Key components of transition metal-catalyzed C-N coupling reactions are outlined below:

| Reaction Type | Metal Catalyst | Ligand (Example) | Base (Example) |

| Ullmann Condensation | CuI, Cu₂O | 1,10-Phenanthroline | K₂CO₃, Cs₂CO₃ |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP | NaOtBu, K₃PO₄ |

Advanced Synthetic Strategies for this compound and its Analogs

In addition to the established routes, advanced synthetic methodologies have been developed to access this compound and its analogs with greater efficiency, diversity, and often under more environmentally benign conditions. These strategies include multi-step organic synthesis methodologies and the use of enabling technologies like solid-phase synthesis and microwave irradiation.

Multi-step Organic Synthesis Methodologies

The synthesis of structurally complex analogs of this compound often necessitates multi-step reaction sequences. These methodologies allow for the introduction of various substituents on both the imidazole and the benzene rings, providing access to a diverse library of compounds for structure-activity relationship studies. For example, a multi-step synthesis could begin with a substituted o-phenylenediamine (B120857) which is first cyclized to form a benzimidazole (B57391) core, followed by functionalization and subsequent coupling to a substituted phenyl ring. nih.govijrpc.com

An illustrative multi-step approach might involve:

Synthesis of a functionalized benzimidazole: Reacting a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.

N-arylation: Coupling the synthesized benzimidazole with a substituted aryl halide using transition metal catalysis.

Functional group interconversion: Modifying existing functional groups to introduce further diversity.

These multi-step sequences often require careful planning of the order of reactions and the use of protecting groups to ensure the desired outcome.

Solid-phase and Microwave-assisted Protocols

To expedite the synthesis and purification of this compound and its analogs, solid-phase and microwave-assisted protocols have been explored. Solid-phase organic synthesis (SPOS) involves attaching the starting material to a solid support (resin) and carrying out the reaction sequence in a stepwise manner. acs.org This approach simplifies the purification process, as excess reagents and by-products can be washed away, and the desired product is cleaved from the resin in the final step.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields. researchgate.netdergipark.org.trjocpr.com This technology has been successfully applied to the synthesis of various imidazole-containing compounds. researchgate.netmdpi.comresearchgate.netresearchgate.net For the synthesis of this compound, microwave irradiation can be used to accelerate the C-N coupling step or the reduction of the nitro group. dergipark.org.trjocpr.com

The table below highlights the advantages of these advanced techniques:

| Technique | Key Advantages |

| Solid-Phase Organic Synthesis | Simplified purification, potential for automation and library synthesis. |

| Microwave-Assisted Organic Synthesis | Reduced reaction times, improved yields, enhanced reaction rates. |

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Key parameters that are often manipulated to improve the reaction outcome include the choice of solvent, the type of catalyst, the reaction temperature, and the duration of the reaction. For instance, in the synthesis of a related compound, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, the coupling of 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole is carried out in the presence of a mild base such as a carbonate or hydrogencarbonate salt. globalresearchonline.net The choice of a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or 1-methyl-2-pyrrolidinone (B7775990) is often preferred, with the reaction temperature maintained between 70-130°C. globalresearchonline.net

The subsequent reduction of the nitro-intermediate is another critical step where optimization is key. Catalytic hydrogenation using a transition metal catalyst, such as palladium on carbon, is a frequently employed method. globalresearchonline.net The choice of a polar solvent like methanol or ethanol is common for this step. globalresearchonline.net Optimization of the hydrogen pressure, catalyst loading, and reaction temperature can significantly impact the yield and purity of the final benzenamine derivative.

While specific optimization data for the synthesis of this compound is not extensively detailed in the public domain, the principles of reaction optimization for analogous compounds can be applied. A systematic study varying the parameters mentioned above would be necessary to determine the ideal conditions for maximizing the yield and efficiency of its synthesis.

Table 1: General Parameters for Optimization of this compound Synthesis

| Parameter | Variables to Consider | Potential Impact on Reaction |

| Solvent | Polar aprotic (e.g., DMF, DMSO), Polar protic (e.g., Ethanol, Methanol) | Solubility of reactants, reaction rate, and side product formation. |

| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Triethylamine) | Rate of N-arylation, prevention of side reactions. |

| Catalyst | Transition metals (e.g., Pd, Cu) for coupling and reduction steps. | Reaction rate, yield, and selectivity. |

| Temperature | Varies depending on the reaction step. | Reaction kinetics and product stability. |

| Reaction Time | Monitored by techniques like TLC or HPLC. | Ensuring complete conversion and minimizing degradation. |

Regioselective Functionalization Approaches

The structure of this compound presents multiple sites for functionalization on both the benzenamine and the imidazole rings. Achieving regioselectivity in these functionalization reactions is a significant challenge and an area of active research.

On the benzenamine ring, the amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the imidazole ring, electrophilic substitution would be expected to occur at the ortho positions (C2 and C6) of the aniline (B41778) ring. However, the steric hindrance from the adjacent imidazole moiety might influence the regioselectivity.

For the imidazole ring, which is an electron-rich heterocycle, electrophilic substitution typically occurs at the C4 or C5 positions. mdpi.com In the case of this compound, the C4 position is already substituted with a methyl group, making the C5 position the most likely site for electrophilic attack. The C2 position of the imidazole ring is generally less reactive towards electrophiles but can be functionalized under specific conditions, often involving metalation. nih.gov

Directed metalation strategies can also be employed to achieve regioselective functionalization. The amino group on the benzenamine ring can act as a directing group for ortho-lithiation, allowing for the introduction of various electrophiles at the C2 and C6 positions of the aniline ring. Similarly, the nitrogen atoms of the imidazole ring can direct metalation at adjacent carbon atoms, providing a route to functionalized imidazole derivatives. nih.gov

Derivatization and Functionalization of this compound

Synthesis of Novel Compounds Utilizing this compound as a Building Block

The primary amino group of this compound serves as a versatile handle for the synthesis of a wide range of novel compounds. This is often achieved through the formation of amide, sulfonamide, urea, or thiourea (B124793) linkages, or by using the amine in condensation reactions to form imines or heterocyclic rings.

For example, in the development of novel therapeutic agents, the benzenamine moiety can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to produce a library of amide and sulfonamide derivatives. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.

Furthermore, the amino group can participate in cyclization reactions to form new heterocyclic systems. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused heterocyclic structures. While specific examples starting from this compound are not extensively documented, the reactivity of the aniline moiety is well-established and can be extrapolated to this system.

Table 2: Representative Examples of Novel Compounds Derived from Arylamine Building Blocks

| Derivative Type | General Structure | Synthetic Precursors | Potential Applications |

| Amides | R-CO-NH-Ar | Carboxylic acids, acid chlorides, or anhydrides | Medicinal chemistry, materials science |

| Sulfonamides | R-SO₂-NH-Ar | Sulfonyl chlorides | Antibacterial agents, enzyme inhibitors |

| Ureas | R-NH-CO-NH-Ar | Isocyanates or carbamoyl (B1232498) chlorides | Kinase inhibitors, agricultural chemicals |

| Schiff Bases | R-CH=N-Ar | Aldehydes or ketones | Catalysis, chemosensors |

Ar represents the 4-(4-methyl-1H-imidazol-1-yl)phenyl group.

Chemical Reactions and Modifications of the Imidazole Ring

The imidazole ring in this compound is susceptible to electrophilic attack. mdpi.com As previously mentioned, with the C4 position occupied by a methyl group, the C5 position is the most probable site for electrophilic substitution. The C2 position is generally less reactive towards electrophiles. uobabylon.edu.iq

Common electrophilic substitution reactions that could be applied to the imidazole ring of this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid could introduce a nitro group at the C5 position.

Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could be used to introduce a halogen atom at the C5 position.

Sulfonation: Treatment with fuming sulfuric acid could lead to the introduction of a sulfonic acid group at the C5 position.

The electron-donating nature of the 4-aminophenyl group attached to the N1 position of the imidazole ring would likely enhance the electron density of the imidazole ring, making it more susceptible to electrophilic attack compared to an unsubstituted N-phenylimidazole.

The nitrogen atom at the 3-position of the imidazole ring in this compound can be oxidized to form an N-oxide. Imidazole N-oxides are valuable synthetic intermediates that can undergo a variety of transformations, allowing for further functionalization of the imidazole ring. researchgate.net

Common oxidizing agents used for the formation of N-oxides from imidazoles include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to achieve a good yield of the desired N-oxide and to avoid over-oxidation or side reactions involving the amino group on the benzenamine ring. The amino group might require protection prior to the oxidation step to prevent its reaction with the oxidizing agent. The resulting N-oxide can then be used in various cycloaddition and substitution reactions to introduce new functional groups onto the imidazole core. prepchem.com

Reduction Reactions for Derivative Formation

The reduction of functional groups, particularly the nitro group, is a fundamental strategy in the synthesis and derivatization of aromatic compounds like this compound. The parent compound itself is often synthesized by reducing a nitro-substituted precursor, 4-methyl-1-(4-nitrophenyl)-1H-imidazole. prepchem.com This transformation is crucial as the amino group is a versatile handle for subsequent chemical modifications. A variety of methods are employed for the reduction of aromatic nitro compounds, offering different levels of selectivity and compatibility with other functional groups. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is a widely used, efficient, and clean method for this purpose. google.com This process typically involves hydrogen gas (H₂) in the presence of a transition metal catalyst. google.com Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgorganic-chemistry.org For instance, the synthesis of 4-(2-Methyl-1H-imidazol-1-yl)benzenamine has been achieved by stirring its nitro precursor with palladium black and sodium formate/formic acid under a hydrogen atmosphere. prepchem.com Catalytic transfer hydrogenation, using hydrogen donors like formic acid or triethylsilane instead of H₂ gas, also provides a mild and effective alternative. organic-chemistry.org

Beyond catalytic hydrogenation, chemical reduction methods offer a broad scope. Metals such as iron in acidic media, zinc dust, or tin(II) chloride are classic reagents for converting nitroarenes to anilines. wikipedia.orgorganic-chemistry.org The Fe/CaCl₂ system, for example, enables the reduction of nitroarenes while tolerating sensitive functional groups like halogens, carbonyls, and nitriles. organic-chemistry.org For more specialized applications, reagents like sodium hydrosulfite or trichlorosilane (B8805176) in the presence of an organic base can be used, offering high chemoselectivity. wikipedia.orggoogle.com The choice of reducing agent is critical, as some reagents can lead to intermediate products like hydroxylamines or bimolecular products such as azo compounds under specific conditions. wikipedia.orgmdpi.com

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Nickel | High efficiency, clean reaction, widely used in industry. | wikipedia.orgorganic-chemistry.orggoogle.com |

| Catalytic Transfer Hydrogenation | Triethylsilane, Formic Acid, Ammonium Formate | Avoids the use of high-pressure H₂ gas, often proceeds under mild conditions. | organic-chemistry.org |

| Metal/Acid Reduction | Fe/HCl, Fe/Acetic Acid, Zn dust | Cost-effective and robust, a classic method for nitro group reduction. | wikipedia.orgorganic-chemistry.org |

| Sulfide (B99878) Reduction | Sodium sulfide (Na₂S), Sodium hydrosulfite (Na₂S₂O₄) | Can offer selectivity in the reduction of dinitro compounds. | wikipedia.org |

| Hydrosilane Reduction | Trichlorosilane (HSiCl₃), Tertiary Amine | Metal-free, mild conditions, and tolerates many functional groups. | google.com |

Chemical Transformations at the Aniline Moiety

The primary aromatic amine group of this compound is a key site for a multitude of chemical transformations, significantly expanding its synthetic utility. Among the most important reactions is diazotization, which converts the aniline into a highly versatile arenediazonium salt intermediate. masterorganicchemistry.com This reaction is typically performed by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). ajchem-a.comyoutube.com

The resulting diazonium salt, [Ar-N₂]⁺X⁻, is a valuable synthetic intermediate because the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.com This allows for its replacement by a wide array of nucleophiles, providing access to a diverse range of substituted benzene derivatives that are often difficult to synthesize directly. These transformations include:

Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. masterorganicchemistry.comyoutube.com

Schiemann Reaction: Involving the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield an aryl fluoride. masterorganicchemistry.com

Hydrolysis: Heating the diazonium salt in an aqueous acidic solution to replace the diazonium group with a hydroxyl group, forming a phenol (B47542).

Iodination: Using potassium iodide (KI) to introduce an iodine atom.

Reduction (Deamination): Replacing the diazonium group with a hydrogen atom using reagents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

These reactions dramatically increase the molecular diversity achievable from the parent aniline, allowing for the strategic introduction of different functionalities onto the benzenamine ring.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | -N₂⁺Cl⁻ (Diazonium salt) | masterorganicchemistry.comajchem-a.com |

| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN | masterorganicchemistry.comyoutube.com |

| Schiemann Reaction | HBF₄, then heat | -F | masterorganicchemistry.com |

| Gattermann Reaction | Cu powder, HBr / HCl | -Br / -Cl | masterorganicchemistry.com |

| Hydrolysis | H₂O, H⁺, heat | -OH | masterorganicchemistry.com |

| Iodination | KI | -I | masterorganicchemistry.com |

| Deamination | H₃PO₂ | -H | masterorganicchemistry.com |

Introduction of Diverse Functional Groups for Tailored Molecular Properties

The introduction of diverse functional groups onto the this compound scaffold is a key strategy for fine-tuning its chemical and physical properties for specific applications. ashp.org Functional groups influence a molecule's electronics, solubility, and steric profile. ashp.org For instance, incorporating strong electron-withdrawing groups like trifluoromethyl (-CF₃) can increase the HOMO-LUMO energy gap, leading to a blue shift in photoluminescent emissions, a desirable property for materials in organic light-emitting diodes (OLEDs). ossila.com

The existing substituents on the molecule—the electron-donating amino group and the imidazole ring—direct the position of new functionalities during electrophilic aromatic substitution. The powerful activating and ortho, para-directing amino group would primarily direct incoming electrophiles to the positions ortho to it (positions 2 and 6 on the benzene ring), as the para position is already substituted.

Common functional groups can be introduced via established synthetic protocols:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂. Halogens are useful for subsequent cross-coupling reactions.

Nitration: Using a mixture of nitric acid and sulfuric acid to add a nitro (-NO₂) group, which can then be reduced to another amino group or transformed via diazotization.

Sulfonation: Treatment with fuming sulfuric acid to install a sulfonic acid (-SO₃H) group, which can significantly increase water solubility.

Alkylation/Acylation (Friedel-Crafts): While the amino group can interfere with traditional Friedel-Crafts catalysts, its N-acylated derivative can be used to introduce alkyl or acyl groups onto the ring.

These modifications allow for the rational design of molecules with tailored properties, such as altered reactivity, solubility, or interaction with biological targets. ashp.orgossila.com

| Functional Group | Typical Reagents | Synthetic Method | Potential Property Change | Reference |

|---|---|---|---|---|

| Halogen (-Br, -Cl) | Br₂, Cl₂ | Electrophilic Halogenation | Alters electronic properties; provides handle for cross-coupling. | masterorganicchemistry.com |

| Nitro (-NO₂) | HNO₃, H₂SO₄ | Electrophilic Nitration | Strong electron-withdrawing; precursor to another amine. | youtube.com |

| Sulfonic Acid (-SO₃H) | Fuming H₂SO₄ | Electrophilic Sulfonation | Increases water solubility. | google.com |

| Trifluoromethyl (-CF₃) | Various (e.g., trifluoromethylating agents) | Specialized Reactions | Strong electron-withdrawing; enhances metabolic stability and lipophilicity. | ossila.com |

| Cyano (-CN) | CuCN (from diazonium salt) | Sandmeyer Reaction | Electron-withdrawing; can be hydrolyzed to carboxylic acid. | masterorganicchemistry.com |

Synthesis of Schiff Bases and Azo Compounds from Derivatives

The aniline moiety of this compound serves as a precursor for the synthesis of two important classes of compounds: Schiff bases and azo compounds.

Schiff Bases (Imines): Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-), formed by the condensation of a primary amine with an aldehyde or a ketone. ijacskros.com The reaction with this compound involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine. ijacskros.com This reaction is typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). ijacskros.comijrps.com The formation of the C=N bond is a versatile way to link the core molecule to other chemical entities, creating larger, more complex structures. nih.govajrconline.org

Azo Compounds: Azo compounds are characterized by the presence of a diazene (B1210634) functional group (-N=N-), which links two aromatic rings. ajchem-a.com They are synthesized via an azo coupling reaction. mdpi.com This process begins with the diazotization of the primary amino group of this compound to form the corresponding diazonium salt, as described previously. ajchem-a.comrsc.org This diazonium ion then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, an aniline, or another activated aromatic system. mdpi.comicrc.ac.ir The coupling reaction is an electrophilic aromatic substitution where the electron-rich aromatic compound attacks the terminal nitrogen of the diazonium salt. youtube.com This methodology is the cornerstone of synthetic dye chemistry and allows for the creation of intensely colored compounds with extended π-conjugated systems. ajchem-a.comnih.gov

| Compound Class | Key Functional Group | General Synthesis | Reactants | Reference |

|---|---|---|---|---|

| Schiff Base | Azomethine (-C=N-) | Condensation | This compound + Aldehyde/Ketone | ijacskros.comijrps.comajrconline.org |

| Azo Compound | Azo (-N=N-) | Azo Coupling | Diazonium salt of the title compound + Electron-rich aromatic (e.g., phenol, aniline) | ajchem-a.comicrc.ac.irnih.gov |

Computational Chemistry and Theoretical Investigations of 4 4 Methyl 1h Imidazol 1 Yl Benzenamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule. For a compound like 4-(4-Methyl-1H-imidazol-1-yl)benzenamine, these calculations would provide invaluable insights.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly used to find the minimum energy conformation. nih.govnih.gov This process calculates key structural parameters. For this compound, this would involve determining the precise bond lengths (e.g., C-N, C-C, C-H), bond angles, and dihedral angles (the twist between the imidazole (B134444) and benzene (B151609) rings). These calculated parameters are foundational for all other computational analyses. nih.gov

Analysis of Vibrational Frequencies and Spectroscopic Signatures

Once the geometry is optimized, theoretical vibrational frequencies can be calculated using the same DFT method. mdpi.commasjaps.com These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of C-H bonds in the aromatic rings, the N-H stretching of the amine group, or the breathing modes of the imidazole and benzene rings. mdpi.com A Potential Energy Distribution (PED) analysis is often performed to assign these calculated frequencies to specific vibrational modes, which helps in the interpretation of experimental spectroscopic data. mdpi.com The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. masjaps.com

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting chemical reactivity. nih.gov It illustrates the charge distribution across the molecule's surface, identifying electron-rich and electron-poor regions. researchgate.net On a typical MEP map, red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the amine group, highlighting them as key sites for interaction. nih.govresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Transitions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A small energy gap suggests high reactivity and polarizability, indicating that the molecule can be easily excited. nih.gov Analysis of the HOMO and LUMO distribution would show where these electron-donating and accepting capabilities are localized on the this compound structure.

Below is a representative table of global reactivity descriptors that would be derived from HOMO-LUMO energies for a given molecule.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the electrophilic power of a molecule. |

Theoretical Prediction of NMR Chemical Shift Values

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this purpose, often performed using DFT. mdpi.comswinburne.edu.au The calculated chemical shifts (δ) in parts per million (ppm) are typically compared against an internal standard like Tetramethylsilane (TMS). mdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, this would involve predicting the specific shifts for the protons on the benzene and imidazole rings, the methyl group, and the amine group, as well as for each unique carbon atom. Comparing these theoretical values with experimental data helps confirm the molecular structure. swinburne.edu.auunn.edu.ng

Molecular Modeling and Simulation

Beyond the analysis of a single, isolated molecule, molecular modeling and simulation techniques could explore the behavior of this compound in a condensed phase (e.g., in a solvent or a biological system). Methods like molecular dynamics (MD) simulations could be used to study its conformational flexibility and interactions with solvent molecules over time. Furthermore, molecular docking studies could predict how the molecule might bind to a biological target, such as a protein receptor or enzyme, which is a common practice in drug discovery research. ppor.az

While the specific data for this compound remains to be published, the established computational methodologies promise a detailed understanding of its properties once such studies are undertaken.

Molecular Docking Simulations for Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for screening libraries of ligands against a protein target, predicting binding conformations, and estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.govresearchgate.net For compounds like this compound, docking simulations can elucidate how the molecule might interact with the active site of a specific enzyme or receptor, providing insights into its potential mechanism of action.

The process involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein). Software such as AutoDock is frequently used to perform the docking calculations. nih.gov The program explores various possible conformations of the ligand within the protein's binding site and calculates the binding energy for each pose. Lower binding energies typically indicate a more stable and favorable interaction. nih.gov Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, are then analyzed to understand the structural basis of the binding. ajchem-a.com

While specific docking studies for this compound are not detailed in the provided research, studies on structurally related imidazole and benzimidazole (B57391) derivatives against various protein targets demonstrate the utility of this approach. These studies show a range of binding affinities, which are influenced by the specific substitutions on the core structure and the nature of the target protein's active site.

| Compound Class | Protein Target | Reported Binding Energy / Score (kcal/mol) |

|---|---|---|

| Substituted Benzimidazole Derivatives | Plasmodium falciparum Adenylosuccinate Lyase (PfADSL) | -6.85 to -8.75 |

| Imidazolo-Triazole Hydroxamic Acids | Histone Deacetylase 2 (HDAC2) | -8.5 to -8.7 |

| Diphenyl-imidazole Derivative | Human Lactate Dehydrogenase (LDHA) | -9.7 |

| Thiadiazolyl Benzimidazole Azetidinone Derivatives | Enoyl-[acyl-carrier-protein] Reductase (InhA) | -2.13 to -5.07 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism Elucidation

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. While docking provides a static snapshot of the interaction, MD simulations offer a more detailed view of the conformational changes, stability of the complex, and the precise binding mechanism in a simulated physiological environment. ajchem-a.com

In a typical MD simulation, the docked complex is placed in a solvent box (usually water) with ions to neutralize the system. A force field, such as CHARMM36, is applied to describe the physics of the atoms and their interactions. ajchem-a.com The simulation is run for a specific duration, often in the nanosecond range, tracking the movement of every atom. ajchem-a.com Key parameters are then analyzed from the resulting trajectory:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding.

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is accessible to the solvent, providing insights into changes in the complex's compactness. ajchem-a.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and crucial interactions for binding affinity. ajchem-a.com

A study on imidazolo-triazole hydroxamic acid complexes with the HDAC2 receptor provides a clear example of the insights gained from MD simulations. ajchem-a.com The analysis of RMSD values indicated that the ligand-receptor complexes were stable throughout the 100 ns simulation. ajchem-a.com

| Complex / System | Average RMSD Value (Å) | Simulation Time |

|---|---|---|

| HDAC2 Apoenzyme (Ligand-free) | 1.89 | 100 ns |

| F2-HDAC2 Complex | 1.86 | 100 ns |

| F3-HDAC2 Complex | 1.62 | 100 ns |

| F4-HDAC2 Complex | 2.15 | 100 ns |

Computational Studies on Reaction Thermodynamics and Mechanistic Pathways

Computational chemistry provides powerful tools to investigate the thermodynamics and kinetics of chemical reactions, offering a molecular-level understanding of mechanistic pathways. For a molecule like this compound, such studies can elucidate its formation (synthesis) or its degradation in various environments, such as the atmosphere.

Theoretical investigations into the reaction of 4-methyl aniline (B41778), a core component of the target molecule, with hydroxyl (OH) radicals have been performed using high-level quantum chemical methods like M06-2X and CCSD(T) with the 6-311++G(3df,2p) basis set. researchgate.netmdpi.com These studies map out the potential energy surface of the reaction, identifying transition states and intermediate products. researchgate.netmdpi.com The kinetics of the reaction are then calculated using theories such as the transition state theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine reaction rate coefficients over a wide range of temperatures and pressures. researchgate.netmdpi.com

Similarly, the formation of the imidazole ring itself has been the subject of computational studies. Density functional theory (DFT) calculations have been used to explore the reaction mechanism for imidazole formation from precursors like glyoxal (B1671930) and methylamine. researchgate.net These studies identify critical intermediates, such as diimine species, and evaluate the Gibbs free energy of reaction steps to determine the most favorable pathway under different conditions (e.g., acidic vs. neutral). researchgate.net By combining insights from these related systems, a theoretical model for the synthesis or degradation of this compound can be constructed.

| Reaction Studied | Computational Method | Key Findings |

|---|---|---|

| 4-Methyl Aniline + OH Radical | M06-2X, CCSD(T), TST, RRKM | Elucidation of reaction pathways and calculation of temperature-dependent total rate coefficients. researchgate.netmdpi.com |

| Imidazole formation from Glyoxal and Methylamine | Density Functional Theory (DFT) with implicit solvent models | Identification of a diimine intermediate and generation of an acyclic enol before ring closure. researchgate.net |

In Silico Prediction of Pharmacological and Toxicological Profiles (ADMET)

In the early stages of drug development, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov In silico ADMET prediction models have become indispensable tools for this purpose, as they can significantly reduce the time, cost, and ethical concerns associated with experimental testing. nih.govresearchgate.net These computational models use a molecule's structure to predict its pharmacokinetic and toxicological profile.

For this compound, a variety of ADMET properties can be predicted using web servers and software like SwissADME, pkCSM, and ProTox-II. mdpi.comnih.gov These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities early on. Studies on related benzimidazole derivatives have shown that these compounds can exhibit good in silico ADMET properties, including favorable oral bioavailability and low predicted toxicity risks. nih.govnih.gov

Key ADMET parameters that are typically evaluated include:

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of properties like blood-brain barrier (BBB) penetration and plasma protein binding. mdpi.com

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion: Prediction of total clearance and potential for renal transporters interaction.

Toxicity: Prediction of various toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). nih.govnih.gov

| ADMET Parameter | Significance | Typical Prediction for Related Imidazole/Benzimidazole Compounds |

|---|---|---|

| A bsorption (GI) | Indicates potential for oral bioavailability. | Good to High mdpi.comnih.gov |

| D istribution (BBB Permeability) | Determines if a compound can enter the central nervous system. | Variable; some predicted to cross, others not. researchgate.netmdpi.com |

| M etabolism (CYP Inhibition) | Predicts potential for drug-drug interactions. | Often predicted to be non-inhibitors of major CYP isoforms. |

| E xcretion (Bioavailability) | Represents the fraction of an administered dose that reaches systemic circulation. | Generally good oral bioavailability predicted. researchgate.net |

| T oxicity (Mutagenicity) | Assesses the risk of inducing genetic mutations. | Generally predicted to have low mutagenic risk. nih.gov |

| T oxicity (Hepatotoxicity) | Predicts the potential to cause drug-induced liver injury. | Often predicted to be non-hepatotoxic. researchgate.net |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 4 Methyl 1h Imidazol 1 Yl Benzenamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in various parts of the 4-(4-Methyl-1H-imidazol-1-yl)benzenamine structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzenamine ring, the imidazole (B134444) ring, and the methyl group. The aromatic protons of the benzenamine ring typically appear as a set of multiplets in the downfield region, generally between δ 6.8 and 8.2 ppm. This region is characterized by two doublets, corresponding to the protons ortho and meta to the amino group, demonstrating the characteristic AA'BB' splitting pattern of a 1,4-disubstituted benzene (B151609) ring. The protons of the imidazole ring also resonate in the aromatic region. The proton at the C2 position of the imidazole ring is expected to appear as a singlet at a distinct chemical shift, while the proton at the C5 position will also present as a singlet. The methyl group attached to the C4 position of the imidazole ring will give rise to a characteristic singlet in the upfield region, typically around δ 2.5 ppm. The protons of the amino group (-NH₂) often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For substituted derivatives, such as 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine hydrochloride, the proton signals are shifted accordingly. In DMSO-d₆, the ¹H NMR spectrum of this derivative shows signals at δ 8.05 (s, 1H), 7.40 (s, 1H), 7.00 (s, 1H), 6.95 (s, 1H), 6.85 (s, 1H), 5.90 (s, 2H, NH₂), and 2.15 (s, 3H, CH₃). google.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (Benzenamine) | 6.8 - 8.2 | m |

| Imidazole CH (C2-H) | ~7.8 | s |

| Imidazole CH (C5-H) | ~7.0 | s |

| Methyl CH₃ | ~2.5 | s |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift indicative of its bonding environment.

In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic rings are expected to resonate in the downfield region (typically δ 110-150 ppm). The quaternary carbons, those directly attached to the nitrogen atoms of the imidazole and benzenamine rings, will have characteristic chemical shifts. The carbon of the methyl group will appear in the upfield region of the spectrum. Analysis of ¹³C NMR spectra of structurally similar benzimidazole (B57391) derivatives can provide insight into the expected chemical shifts. For instance, in 2-cyclohexyl-1H-benzo[d]imidazole, the aromatic carbons appear between δ 114.7 and 138.4 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Benzenamine) | 115 - 150 |

| Aromatic C-N (Benzenamine) | ~145 |

| Imidazole C2 | ~138 |

| Imidazole C4 | ~135 |

| Imidazole C5 | ~118 |

| Imidazole C-N (Benzenamine) | ~130 |

For fluorinated derivatives of this compound, Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to observe. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR, which minimizes signal overlap. nih.govrsc.org

The introduction of a fluorine-containing group, such as a trifluoromethyl (-CF₃) group, onto the benzenamine ring will produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a clear indication of the fluorine's position and the electronic nature of its surroundings. researchgate.netnih.gov This technique is particularly useful for confirming the successful incorporation of fluorine into the molecule and for studying the electronic effects of other substituents on the fluorinated ring. The analysis of ¹⁹F NMR spectra is crucial in the development of fluorinated pharmaceuticals, where the fluorine atoms can significantly influence the compound's metabolic stability and biological activity. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic rings and the methyl group, and the C=C and C=N bonds within the aromatic and imidazole rings. The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the region of 3200–3400 cm⁻¹. Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The region between 1500 and 1600 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the aromatic and imidazole rings. The presence of these bands provides strong evidence for the key functional groups in the molecule. For related imidazole derivatives, C-N stretching vibrations have been observed in the range of 1312-1464 cm⁻¹. The influence of substituents on the vibrational frequencies can also be observed, with electron-withdrawing groups generally causing a shift to higher wavenumbers for adjacent bonds. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=C and C=N Stretch (Aromatic/Imidazole) | 1500 - 1600 | Strong to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the benzenamine and imidazole rings. Imidazole itself has a characteristic absorption peak around 217 nm due to a π → π* transition of the C=N bond and another at 275 nm attributed to an n → π* transition. researchgate.net The presence of the phenyl group and the methyl substituent will influence the position and intensity of these absorption bands. For instance, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) shows absorption peaks at 340 nm and 406 nm, with the latter being attributed to a π→π* transition. researchgate.net The solvent can also affect the λmax values due to interactions with the solute molecule. biointerfaceresearch.com Analysis of the UV-Vis spectrum helps to confirm the presence of the conjugated aromatic system and can be used to study the effects of substituents on the electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, with a molecular weight of 173.21 g/mol , high-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak ([M+H]⁺) at m/z 173.1. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the cleavage of the bond between the benzenamine and imidazole rings, leading to the formation of a 4-methyl-1H-imidazolyl cation and a benzenamine radical cation, or vice versa. The loss of the methyl group from the imidazole ring is another possible fragmentation pathway. For the related compound 4-(1H-imidazol-1-yl)aniline, major fragments are observed at m/z 159 (molecular ion), 132, and 105. nih.gov The analysis of these fragment ions allows for the confirmation of the connectivity of the different parts of the molecule.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 173 | [M]⁺ (Molecular Ion) |

| 174 | [M+H]⁺ (Protonated Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 92 | [C₆H₆N]⁺ (Aniline fragment) |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful methodology provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions with neighboring molecules in the crystal lattice. For this compound and its derivatives, X-ray crystallography offers invaluable insights into their structural intricacies and the potential for polymorphism, which can significantly influence their physicochemical properties.

The process of X-ray crystal structure determination involves several key stages: the growth of a high-quality single crystal, the collection of diffraction data by irradiating the crystal with X-rays, the solution of the phase problem to generate an initial electron density map, and the refinement of the atomic positions and thermal parameters to yield a final, accurate molecular structure.

Detailed Research Findings from Analogous Structures

Research on compounds with similar structural motifs, such as 4-(1H-imidazol-1-yl)benzaldehyde, has shown that the crystal packing is often stabilized by a network of weak C—H···N and C—H···O hydrogen bonds. nih.gov In such structures, the planarity of the imidazole and benzene rings is a common feature, although the relative orientation of these rings can vary. The angle between the mean planes of the imidazole and arene rings in 4-(1H-imidazol-1-yl)benzaldehyde was determined to be 24.58 (7)°. nih.gov

The table below presents hypothetical, yet representative, crystallographic data for this compound, based on typical values observed for similar aromatic imidazole compounds. This data serves to illustrate the type of precise information that would be obtained from a single-crystal X-ray diffraction study.

| Crystal Data | |

| Empirical formula | C₁₀H₁₁N₃ |

| Formula weight | 173.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 925.0 ų |

| Z | 4 |

| Calculated density | 1.243 Mg/m³ |

| Absorption coefficient | 0.081 mm⁻¹ |

| F(000) | 368 |

The following table provides selected bond lengths and angles that would be anticipated for this compound, derived from standard values in related structures.

| Bond Lengths (Å) and Angles (°) | |

| N1-C2 | 1.38 |

| N1-C5 | 1.39 |

| C2-N3 | 1.32 |

| N3-C4 | 1.37 |

| C4-C5 | 1.35 |

| N1-C(phenyl) | 1.43 |

| C(phenyl)-N(amine) | 1.40 |

| C2-N1-C5 | 108.0 |

| N1-C2-N3 | 110.0 |

| C2-N3-C4 | 107.0 |

| N3-C4-C5 | 109.0 |

| C4-C5-N1 | 106.0 |

Polymorphism Analysis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of chemical compounds. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported, the potential for polymorphism is inherent in its molecular structure.

The presence of both hydrogen bond donors (the amine group) and acceptors (the imidazole nitrogen atoms), along with the aromatic rings capable of π-π stacking, provides multiple avenues for the formation of different stable crystal packing arrangements. The conformational flexibility, particularly the rotation around the N-C(phenyl) bond, can also give rise to different conformers that may crystallize as distinct polymorphs.

The identification and characterization of potential polymorphs would typically involve screening various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each polymorph would exhibit a unique PXRD pattern, providing a fingerprint for its identification.

Biological and Pharmacological Research Applications of 4 4 Methyl 1h Imidazol 1 Yl Benzenamine

Medicinal Chemistry Investigations

The chemical compound 4-(4-Methyl-1H-imidazol-1-yl)benzenamine, a molecule featuring a benzenamine scaffold substituted with a 4-methyl-1H-imidazol-1-yl group, has garnered significant attention in the field of medicinal chemistry. Its structural motif is recognized as a key pharmacophore in the design of targeted therapies, particularly in oncology. The presence of the imidazole (B134444) ring allows for critical interactions with various biological targets, primarily protein kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making inhibitors of these enzymes a focal point of drug discovery and development.

Tyrosine Kinase Inhibition Studies

Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. This process, known as tyrosine phosphorylation, is a fundamental mechanism in the transduction of extracellular signals to the cell's nucleus, thereby controlling cellular processes such as growth, differentiation, and apoptosis. In many cancers, these kinases are constitutively active, leading to uncontrolled cell proliferation and survival. Consequently, the development of small molecule inhibitors that can block the activity of these aberrant kinases is a cornerstone of modern cancer therapy.

Inhibition of Bcr-Abl Kinase and Related Oncogenes

The this compound moiety is a well-established component in the design of inhibitors targeting the Bcr-Abl fusion protein. This oncoprotein, a constitutively active tyrosine kinase, is the causative agent in the majority of chronic myeloid leukemia (CML) cases. The second-generation Bcr-Abl inhibitor, Nilotinib, notably incorporates a derivative of this chemical structure, which contributes significantly to its high binding affinity and potency. The imidazole-phenyl group of Nilotinib is known to fit into the ATP-binding pocket of the Abl kinase domain, forming crucial interactions that stabilize the inactive conformation of the enzyme and prevent its catalytic activity.

While specific inhibitory concentration (IC50) values for this compound itself against Bcr-Abl are not extensively reported in the literature, its integral role in the structure of potent inhibitors underscores its importance as a foundational scaffold for achieving Bcr-Abl inhibition. nih.gov The oncoprotein's activity leads to the malignant transformation of hematopoietic stem cells by affecting cellular adhesion, stimulating mitogenic signaling, and suppressing apoptosis. nih.gov

Efficacy against Drug-Resistant Kinase Mutants

A significant challenge in the long-term treatment of CML is the emergence of drug resistance, often conferred by point mutations in the Bcr-Abl kinase domain. These mutations can alter the conformation of the ATP-binding pocket, thereby reducing the efficacy of kinase inhibitors. One of the most common and challenging mutations is the T315I "gatekeeper" mutation, which renders many first and second-generation inhibitors ineffective.

The structural features of this compound are being exploited in the design of next-generation inhibitors aimed at overcoming such resistance. The imidazole ring and the adjacent phenyl group can be chemically modified to create novel derivatives that can accommodate the altered shape of the mutated kinase domain. Molecular modeling and docking studies of these derivatives have shown that the imidazole fragment can form favorable interactions within the allosteric pocket of the kinase, even in the presence of the bulky isoleucine residue of the T315I mutant. nih.gov This highlights the therapeutic potential of novel compounds built upon the this compound scaffold to address the clinical challenge of drug-resistant cancers.

Anticancer Activity Research

The potential of this compound and its derivatives as anticancer agents has been investigated through their cytotoxic effects on various cancer cell lines and the elucidation of their mechanisms of action.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., Leukemia, Renal Carcinoma, Lung Cancer, Cervical Cancer)

Derivatives incorporating the this compound core have demonstrated significant cytotoxic activity against a range of human cancer cell lines in laboratory studies. For instance, a compound featuring this chemical moiety has shown potent growth-inhibitory effects against leukemia and renal carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were found to be in the low micromolar range for these cell lines.

Specifically, the IC50 values for a derivative were determined to be 2.27 µM for K562 (chronic myeloid leukemia) cells and 1.42 µM for HL-60 (promyelocytic leukemia) cells. researchgate.net In the context of renal carcinoma, the same compound exhibited an IC50 of 4.56 µM against OKP-GS cells. researchgate.net Furthermore, this class of compounds has also shown activity against other cancer types, including breast (MCF-7), cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. researchgate.net

In Vitro Cytotoxicity of a this compound Derivative

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Leukemia | K562 | 2.27 |

| Leukemia | HL-60 | 1.42 |

| Renal Carcinoma | OKP-GS | 4.56 |

Mechanistic Elucidation of Action in Cancer Cells (e.g., Protein Kinase Inhibition, Cell Proliferation Modulation)

The primary mechanism by which this compound and its derivatives exert their anticancer effects is through the inhibition of protein kinases. By blocking the activity of these key signaling enzymes, these compounds can disrupt the downstream pathways that control cell proliferation and survival.

Studies on derivatives have shown that their inhibitory action can lead to a halt in the cell cycle, preventing cancer cells from dividing and multiplying. Specifically, some of these compounds have been observed to cause cell cycle arrest at the G2/M phase. researchgate.net Furthermore, the inhibition of pro-survival signaling pathways by these compounds can trigger programmed cell death, or apoptosis, in cancer cells. This dual action of inhibiting proliferation and inducing apoptosis makes this class of compounds a promising area for the development of new anticancer therapies.

Exploration of Synergistic Effects in Combination Therapies

The development of combination therapies is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. While specific studies focusing solely on the synergistic effects of this compound are not extensively detailed in current literature, its role as a fundamental fragment in potent enzyme inhibitors suggests a high potential for such applications. Kinase inhibitors, many of which incorporate this or similar moieties, are frequently evaluated in combination with other cytotoxic agents or targeted therapies. The rationale is that inhibiting a key signaling pathway can sensitize cancer cells to the effects of other drugs. For instance, combining a kinase inhibitor with a traditional chemotherapeutic agent could lead to a synergistic effect, where the combined impact on tumor growth is greater than the sum of their individual effects. Future research is warranted to formally investigate the potential of this compound and its direct derivatives in combination regimens to enhance therapeutic outcomes.

Antimicrobial Properties

The imidazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Its presence in this compound confers a basis for exploring its activity against a range of pathogenic microorganisms.

Derivatives containing the imidazole ring have demonstrated notable antibacterial properties. Research into related structures, such as 4,5-diphenyl-1H-imidazoles and Schiff's bases derived from benzimidazoles, has shown activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgscirp.orgresearchgate.net For example, studies on certain 4,5-diphenyl-imidazole derivatives revealed potent activity against Staphylococcus aureus, with one compound showing a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which is more potent than the reference drug ciprofloxacin (B1669076) in that specific study. scirp.org Other research on benzimidazole-derived Schiff's bases also confirmed efficacy against S. aureus and Escherichia coli. researchgate.net While direct MIC data for this compound is limited, the consistent antibacterial action of its structural analogs underscores its potential as a scaffold for new antibacterial agents.

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Bacterium | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4,5-diphenyl-imidazole derivative (6d) | Staphylococcus aureus (Gram-positive) | 4 | scirp.org |

| 4,5-diphenyl-imidazole derivative (6c) | Staphylococcus aureus (Gram-positive) | 16 | scirp.org |

| 4,5-diphenyl-imidazole derivative (6c) | Enterococcus faecalis (Gram-positive) | 16 | scirp.org |

The imidazole moiety is famously a core component of many antifungal drugs, such as clotrimazole (B1669251) and bifonazole, which function by inhibiting ergosterol (B1671047) biosynthesis. nih.govnih.gov Consequently, derivatives of this compound are of significant interest for their potential antifungal effects. Studies on imidazole-containing chalcones have highlighted their effectiveness against Aspergillus fumigatus. mdpi.com Furthermore, research on pyrazole-imidazole hybrids has demonstrated potent activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans, with some derivatives showing efficacy superior to the reference drug bifonazole. nih.gov Molecular docking studies often suggest that these compounds bind effectively to lanosterol (B1674476) 14-α-demethylase, a key enzyme in the fungal cell membrane synthesis pathway, supporting their mechanism of action. nih.govnih.gov